N,N-dimethyl-1,2-oxazol-5-amine

Description

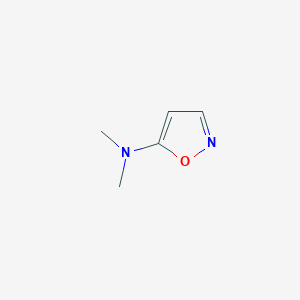

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7(2)5-3-4-6-8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOBZIYRPNNRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=NO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of N,n Dimethyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the molecular structure, reactivity, and spectroscopic properties of chemical compounds. Among these, Density Functional Theory (DFT) has become a prevalent method due to its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set such as 6-311++G(d,p), are instrumental in determining optimized molecular geometries and electronic properties. irjweb.comajchem-a.com

For a molecule like N,N-dimethyl-1,2-oxazol-5-amine, a DFT study would first involve geometry optimization to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific data for the target compound is unavailable, the optimized structural parameters for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated at the B3LYP/6-311++G(d,p) level, provide insight into the expected values for the oxazole (B20620) ring system. ajchem-a.com

Table 1: Illustrative Optimized Structural Parameters of a Related Oxadiazole Derivative Data sourced from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O | 1.368 | O-C-N | ~114 |

These calculations indicate that the oxazole ring is nearly planar. ajchem-a.com For this compound, similar planarity of the core ring would be expected, with the dimethylamino group's geometry being a key variable.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com

In a DFT study of a comparable molecule, N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO and LUMO energies were calculated. The HOMO was found to be localized over the benzimidazole (B57391) ring, while the LUMO was distributed across the oxazole moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Oxazole Data from a DFT study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using the B3LYP/6-311++G(d,p) basis set. irjweb.com

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.6518 |

| ELUMO | -0.8083 |

For this compound, it is anticipated that the HOMO would have significant contributions from the lone pairs of the amino nitrogen and the oxazole ring's oxygen, while the LUMO would likely be distributed over the π-system of the heterocyclic ring.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.com The MEPS map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. irjweb.com

In the MEPS analysis of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the most negative potential was located over the electronegative oxygen and nitrogen atoms of the oxazole and benzimidazole rings, identifying them as the primary sites for electrophilic interaction. irjweb.com The hydrogen atoms attached to the amine group exhibited positive potential, marking them as sites for nucleophilic interaction. irjweb.com A similar pattern would be expected for this compound, with the nitrogen of the dimethylamino group and the oxygen and nitrogen atoms of the oxazole ring being regions of high electron density.

Predicted Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net

Studies on various heterocyclic compounds, including oxazole derivatives, have demonstrated a strong correlation between calculated and experimental 1H and 13C NMR chemical shifts. For example, the 13C NMR spectrum of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates showed characteristic signals for the oxazole ring carbons at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. nih.gov For this compound, the chemical shifts of the dimethylamino protons and carbons, as well as the protons and carbons of the oxazole ring, could be predicted with reasonable accuracy.

Table 3: Illustrative Experimental 13C NMR Chemical Shifts for an Oxazole Ring Data from a study on methyl 5-(azepan-1-yl)-1,2-oxazole-4-carboxylate. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 150.2 |

| C-4 | 108.3 |

Furthermore, theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational flexibility and dynamics. Such studies are crucial for understanding how a molecule's shape can influence its interactions with other molecules. For this compound, a key area of conformational flexibility would be the rotation around the C5-N bond connecting the dimethylamino group to the oxazole ring.

While specific MD studies on this molecule are not available, research on other heterocyclic systems highlights the importance of such analyses. For instance, studies on cyclic octapeptides containing oxazoline (B21484) rings have shown that these five-membered rings impose significant conformational restrictions, leading to well-defined three-dimensional structures. acs.org A computational conformational analysis of this compound would likely involve mapping the potential energy surface as a function of the key dihedral angles to identify stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation via Computational Models

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. rsc.orgrsc.org This allows for the prediction of reaction pathways and the understanding of regioselectivity and stereoselectivity.

The synthesis of 1,2-oxazoles can be achieved through various routes, including the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or the reaction of a β-enamino ketoester with hydroxylamine (B1172632). nih.gov A computational study of the reaction between an enaminone and hydroxylamine to form a 1,2-oxazole ring revealed the potential for two different isomeric products, and DFT calculations could be used to determine the more favorable pathway. nih.gov For this compound, computational models could be employed to investigate its reactivity in reactions such as electrophilic aromatic substitution, N-alkylation, or its behavior as a ligand in coordination chemistry. These models would help in predicting the most probable reaction products and understanding the underlying electronic factors that govern the reaction's outcome.

Isomeric Formation and Thermodynamic Aspects of 1,2-Oxazole Derivatives

The formation and relative stability of isomers are critical aspects in the study of heterocyclic compounds. For this compound, several positional isomers and tautomers can be considered. The substitution pattern on the 1,2-oxazole ring significantly influences the electronic distribution, and consequently, the thermodynamic stability of the molecule.

Computational studies on related heterocyclic systems, such as oxadiazoles, provide insights into the factors governing isomeric stability. For instance, a theoretical investigation on oxadiazole isomers at the B3LYP/6-311+G** level of theory revealed that the 1,3,4-oxadiazole (B1194373) isomer is the most stable among its counterparts (1,2,3-, 1,2,4-, and 1,2,5-oxadiazole). scirp.orgresearchgate.net This stability was correlated with parameters like the HOMO-LUMO energy gap, electronegativity, and hardness. scirp.orgresearchgate.net While this study did not include the specific compound this compound, the principles of isomer stability based on the arrangement of heteroatoms are transferable.

For this compound, the dimethylamino group at the C5 position is expected to influence the aromaticity and basicity of the oxazole ring. The relative stabilities of its positional isomers, such as N,N-dimethyl-1,2-oxazol-3-amine and N,N-dimethyl-1,2-oxazol-4-amine, would depend on the electronic effects of the dimethylamino group at different positions. Electron-donating groups like the dimethylamino group can stabilize the heterocyclic ring, and their effect is position-dependent.

The synthesis of regioisomeric 1,2-oxazole derivatives often yields a mixture of products, and the final ratio is governed by the thermodynamics of the possible isomers. nih.gov The reaction of β-enamino ketoesters with hydroxylamine hydrochloride, for example, can lead to different regioisomeric 1,2-oxazoles. nih.gov The thermodynamic stability of each isomer, influenced by factors like intramolecular hydrogen bonding and steric hindrance, will dictate its prevalence in the final product mixture. nih.gov

Table 1: Calculated Thermodynamic Properties of Representative Heterocyclic Isomers

| Compound | Method | ΔG (kcal/mol) | HOMO-LUMO Gap (eV) | Reference |

| 1,2,3-Oxadiazole | B3LYP/6-311+G | - | - | scirp.orgresearchgate.net |

| 1,2,4-Oxadiazole | B3LYP/6-311+G | - | - | scirp.orgresearchgate.net |

| 1,2,5-Oxadiazole | B3LYP/6-311+G | - | - | scirp.orgresearchgate.net |

| 1,3,4-Oxadiazole | B3LYP/6-311+G | Most Stable | - | scirp.orgresearchgate.net |

Note: Specific values for ΔG and HOMO-LUMO Gap were not provided in the source for all isomers, but the relative stability was indicated.

Synthetic Methodologies for N,n Dimethyl 1,2 Oxazol 5 Amine and Its Derivatives

Strategies for 1,2-Oxazole Ring Construction

The formation of the isoxazole (B147169) ring is a critical step in the synthesis of N,N-dimethyl-1,2-oxazol-5-amine. Several reliable methods have been developed, primarily centered around cycloaddition and cyclocondensation reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Alkenes/Alkynes with Nitrile Oxides)

One of the most effective and widely used methods for constructing the isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govnih.govbas.bg This [3+2] cycloaddition approach offers a direct route to substituted isoxazoles and isoxazolines. nih.govbeilstein-journals.org The nitrile oxides, which are typically generated in situ from the corresponding aldoximes using oxidizing agents, react readily with dipolarophiles to form the five-membered heterocyclic ring. bas.bgthieme-connect.com

The versatility of this method allows for the synthesis of a diverse range of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne or alkene. nih.gov For instance, the reaction of nitrile oxides with terminal alkynes is a highly efficient way to produce 3,5-disubstituted isoxazoles. organic-chemistry.org Non-conventional conditions, such as the use of green solvents, microwave irradiation, or continuous flow reactors, have been explored to enhance the efficiency and environmental friendliness of these reactions. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Aldoximes | Alkenes/Alkynes | Oxidative dehydrogenation (e.g., Chloramine-T) | 2-Isoxazolines/Isoxazoles | bas.bgthieme-connect.com |

| Hydroximoyl chlorides | 1,3-Diketones, β-ketoesters | Mild base, aqueous medium | 3,4,5-Trisubstituted isoxazoles | beilstein-journals.org |

| Ethyl nitroacetate (B1208598) | Aromatic aldehydes | DABCO, ultrasonication | Isoxazole derivatives | nih.gov |

Cyclocondensation Reactions with Hydroxylamine (B1172632) Derivatives (e.g., from β-Enamino Ketoesters)

Another major pathway to the isoxazole ring involves the cyclocondensation of a three-carbon component with a hydroxylamine derivative. nih.govyoutube.com A common strategy begins with the condensation of 1,3-dicarbonyl compounds with N,N-dimethylformamide dimethyl acetal (B89532) to yield β-enamino ketoesters. researchgate.netresearchgate.net These intermediates then undergo a cyclocondensation reaction with hydroxylamine hydrochloride to form the isoxazole ring. nih.govresearchgate.net

This methodology can produce regioisomeric mixtures of isoxazoles, and the control of regioselectivity is a key aspect of this approach. researchgate.netresearchgate.net The reaction conditions, including the choice of solvent and the use of additives, can significantly influence the isomeric ratio of the products. researchgate.net For example, the reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed to favor specific regioisomers by using additives like pyridine (B92270) or BF3·(OEt)2 and by carefully selecting the solvent and reaction temperature. researchgate.net

Table 2: Cyclocondensation of β-Enamino Ketoesters with Hydroxylamine

| β-Enamino Ketoester | Reagent | Conditions | Product | Reference |

| Derived from 1,3-diketones and N,N-dimethylformamide dimethyl acetal | Hydroxylamine hydrochloride | Varies (e.g., EtOH, MeCN, with or without additives) | Regioisomeric isoxazoles | researchgate.netresearchgate.net |

| Chiral β-enamino ketoesters | Hydroxylamine hydrochloride | Moderate yields | Chiral 5-cycloaminyl-1,2-oxazole derivatives | nih.gov |

Formal [3+2] Cycloaddition of Ynamides with Unprotected Isoxazol-5-amines

A more recent and innovative approach involves the formal [3+2] cycloaddition of ynamides with unprotected isoxazol-5-amines. beilstein-journals.orgbeilstein-journals.org This reaction, often catalyzed by silver salts such as AgNTf2, provides an efficient route to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, which can be seen as derivatives of the target scaffold. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions and is tolerant of moisture and air. beilstein-journals.org The proposed mechanism involves the generation of an α-imino silver carbene intermediate, which then undergoes cyclization and isomerization. beilstein-journals.org This method is particularly noteworthy for its high efficiency and the ability to construct highly functionalized pyrrole (B145914) systems. beilstein-journals.orgbeilstein-journals.org

Gold-Catalyzed Heterocyclization and Oxidative Annulation Approaches

Gold catalysts have emerged as powerful tools in the synthesis of heterocyclic compounds, including isoxazoles. rsc.orgnih.gov Gold(I)-catalyzed intramolecular electrophilic aromatic substitution (SEAr) reactions at the 5-position of isoxazoles have been developed to synthesize fused heterocyclic systems. x-mol.com Furthermore, gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a direct route to substituted isoxazoles. organic-chemistry.orglookchem.com These reactions typically proceed under mild conditions with high efficiency. lookchem.com Gold-catalyzed oxidative annulation reactions have also been explored, offering alternative pathways to the isoxazole core. rsc.orgnih.gov

Metal-Free Annulation of Alkynes, Nitriles, and Oxygen Sources

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the costs and toxicity associated with metal catalysts. nih.govresearchgate.netrsc.org Metal-free annulation reactions provide an environmentally benign alternative for the synthesis of isoxazoles. nih.govresearchgate.net These methods often involve the reaction of alkynes, nitriles, and an oxygen source under various conditions, including solid-phase synthesis, microwave assistance, and ultrasonication. nih.gov For example, a one-pot cascade reaction involving the ultrasonication of ethyl nitroacetate and aromatic aldehydes in the presence of an organocatalyst like DABCO has been reported for the synthesis of isoxazole derivatives. nih.gov

Introduction of N,N-dimethylamino Functionality

The introduction of the N,N-dimethylamino group is a crucial step in the synthesis of the target compound, this compound. This functionality can be incorporated at different stages of the synthesis.

One common approach is to start with a precursor that already contains a nitrogen-containing group, which is later converted to the N,N-dimethylamino group. For example, the synthesis can begin with a 5-aminoisoxazole derivative, which can be obtained through various methods, such as the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride to yield 5-amino-3-methylisoxazole. nih.gov This primary amine can then be dimethylated using appropriate reagents.

Alternatively, the N,N-dimethylamino group can be introduced through the choice of starting materials. For instance, the cyclocondensation reaction described in section 3.1.2 utilizes N,N-dimethylformamide dimethyl acetal, which incorporates a dimethylamino group into the β-enamino ketoester intermediate. researchgate.netresearchgate.net In the subsequent reaction with hydroxylamine, this dimethylamine (B145610) is typically eliminated. researchgate.net However, modifications to this synthetic route could potentially retain this functionality.

Another strategy involves the direct amination of a suitable isoxazole precursor. While direct C-H amination of heterocycles can be challenging, methods for the amination of related aromatic systems are known and could potentially be adapted for isoxazole derivatives.

Finally, the synthesis of N,N'-dimethyl-1,2-diamines has been achieved through the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis, a method that could potentially be adapted for the synthesis of N,N-dimethylamino-substituted heterocycles. researchgate.net

Direct N-Dimethylation and N-Functionalization of Amines (e.g., Ru Nanoparticle Catalysis with Formaldehyde)

A prominent method for the synthesis of N,N-dimethylamines involves the direct N-dimethylation of primary amines. amazonaws.comnih.gov This transformation can be efficiently achieved using formaldehyde (B43269) as the carbon source, catalyzed by heterogeneous catalysts such as carbon-supported Ruthenium (Ru) nanoparticles (Ru/C). amazonaws.comnih.gov This approach is noted for its operational simplicity, high turnover number, and the ready availability of the catalyst. nih.govchemrxiv.org

The Ru/C catalyzed N-dimethylation is applicable to a broad spectrum of primary amines, including both aromatic and aliphatic variants, and demonstrates good compatibility with various functional groups. amazonaws.comnih.gov The reaction typically proceeds under mild conditions, with temperatures around 70 °C, and can be driven to completion within several hours. amazonaws.com The process is believed to occur through a two-step N-methylation reaction. nih.gov While this method has been demonstrated on a variety of amines, its application to a precursor like 1,2-oxazol-5-amine would theoretically yield the target compound, this compound.

Table 1: N-Dimethylation of Benzylamine using Ru/C Catalyst

| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to N,N-dimethylbenzylamine (%) |

|---|---|---|---|---|---|

| 1 | 5% Ru/C | 70 | 8 | >99 | >99 |

| 2 | 5% Pt/C | 70 | 8 | 95 | 90 |

| 3 | Homogeneous RuCl₂(dmso)₄ | 100 | 16 | High | High |

Data derived from studies on N-methylation of primary amines. amazonaws.comnih.gov

Incorporation of Dimethylamine Precursors in Ring Formation

An alternative strategy for synthesizing this compound involves the construction of the oxazole (B20620) ring from precursors that already contain a dimethylamino group. One such method utilizes the reaction of β-enamino ketoesters with hydroxylamine. nih.gov In this pathway, the enaminone precursor can react with hydroxylamine, leading to the formation of an intermediate which then undergoes intramolecular cyclization. nih.gov During this cyclization, a molecule of dimethylamine is eliminated to form the final 1,2-oxazole product. nih.gov This approach highlights the use of a dimethylamine moiety as a directing group or a component of the starting material that is ultimately expelled during the ring-forming step.

Synthesis of Aminated 1,2-Oxazole Building Blocks

The construction of the aminated 1,2-oxazole core is foundational to the synthesis of this compound. This typically involves the cyclization of acyclic precursors, with β-keto esters and their enamino derivatives being key intermediates.

Preparation of β-Keto Esters and β-Enamino Ketoester Precursors

The synthesis of 1,2-oxazoles often begins with the preparation of β-keto esters or their corresponding β-enamino ketoester derivatives. nih.gov A series of β-keto esters can be synthesized from heteroaryl esters and ethyl acetate (B1210297) using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. nih.gov This method has been shown to increase the yield of the desired cross-condensed product while minimizing self-condensation. nih.gov

Once the β-keto ester is obtained, it can be converted to a β-enamino ketoester. These precursors are crucial for the subsequent cyclization to form the 1,2-oxazole ring. nih.gov The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is a common and effective method for creating 5-amino-1,2-oxazole derivatives. nih.govbeilstein-journals.org

Regioselective Synthesis Strategies (e.g., Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates)

A significant challenge in the synthesis of substituted 1,2-oxazoles is controlling the regioselectivity of the ring formation. When unsymmetrical precursors like β-enamino ketoesters react with hydroxylamine, two regioisomeric products can potentially be formed. nih.gov Research has focused on developing regioselective methods to favor the desired isomer.

For example, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved with high regioselectivity by reacting β-enamino ketoesters with hydroxylamine hydrochloride. nih.govbeilstein-journals.orgnih.gov The structural assignment of the resulting regioisomers is unambiguously determined using a combination of chiral HPLC analysis, as well as 1H, 13C, and 15N NMR spectroscopy. nih.govbeilstein-journals.org In the case of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the 13C NMR spectrum shows characteristic signals for the 1,2-oxazole ring carbons at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm, which helps in confirming the 5-substituted regioisomer. nih.gov

Table 2: Regioselective Synthesis of 1,2-Oxazole Derivatives

| Precursor | Product | Yield (%) |

|---|---|---|

| β-enamino ketoester 3a | methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate (4a) | Moderate |

| β-enamino ketoester 3h | methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h) | Moderate |

Data derived from the synthesis of novel functionalized 1,2-oxazole derivatives. nih.govbeilstein-journals.org

Derivatization and Functionalization of the this compound Scaffold

Once the core this compound structure is obtained, it can be further modified to create a variety of derivatives. The amino group provides a convenient handle for such functionalization.

Schiff Base Formation and Imine Derivatives (e.g., from 3,4-dimethyl-1,2-oxazol-5-amine)

The primary amine precursor, such as 3,4-dimethyl-1,2-oxazol-5-amine, can readily undergo condensation with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). nih.govekb.eg This reaction is a fundamental transformation in organic chemistry and provides access to a wide array of derivatives. ajgreenchem.com

For instance, the reaction of 5-amino-3,4-dimethylisoxazole (B17700) with 2,4,5-trimethoxybenzaldehyde (B179766) in methanol (B129727) upon heating yields the corresponding crystalline Schiff base, 3,4-dimethyl-N-(2,4,5-trimethoxybenzylidene)-1,2-isoxazol-5-amine. nih.gov In this particular derivative, the aromatic rings attached to the azomethine double bond are situated in a trans configuration. nih.gov This type of derivatization allows for the introduction of various substituents onto the oxazole scaffold, enabling the fine-tuning of its chemical and physical properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-oxazole |

| Ruthenium |

| Formaldehyde |

| 1,2-oxazol-5-amine |

| N,N-dimethylbenzylamine |

| Benzylamine |

| Platinum |

| RuCl₂(dmso)₄ |

| β-enamino ketoester |

| Hydroxylamine |

| Dimethylamine |

| β-keto ester |

| Ethyl acetate |

| Lithium bis(trimethylsilyl)amide |

| Hydroxylamine hydrochloride |

| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate |

| Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate |

| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate |

| 3,4-dimethyl-1,2-oxazol-5-amine |

| Schiff base |

| 5-amino-3,4-dimethylisoxazole |

| 2,4,5-trimethoxybenzaldehyde |

N'-Substitution of 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide

The carbohydrazide (B1668358) functional group on the oxazole ring serves as a versatile handle for introducing a wide range of substituents at the N'-position. This is typically achieved through condensation reactions with various electrophiles, most commonly aldehydes and ketones, to form hydrazone derivatives. These reactions expand the chemical diversity of the core molecule, allowing for the synthesis of more complex structures. smolecule.com

One documented method involves the reaction of 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with aldehydes. This reaction leads to the formation of N'-substituted derivatives, which can be pivotal intermediates for creating bioactive heterocycles. For instance, reacting the carbohydrazide with indoline-2,3-dione in boiling ethanol (B145695) can yield N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, demonstrating a similar transformation on a related heterocyclic core. researchgate.net The general approach allows for the introduction of various functional groups onto the oxazole scaffold. smolecule.com

Table 1: N'-Substitution Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | |

| Reagent | Aromatic Aldehydes | |

| Catalyst | Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | |

| Solvent | Acetonitrile (B52724) | |

| Temperature | 60°C | |

| Time | 12 hours | |

| Yield | 63–81% |

| Purification | Recrystallization from ethanol-water mixtures | |

Nucleophilic Addition with Aromatic Aldehydes (e.g., using Indium(III) Trifluoromethanesulfonate)

The synthesis of N'-substituted derivatives of 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide is effectively facilitated by Lewis acid catalysis. Indium(III) trifluoromethanesulfonate (In(OTf)₃) has been identified as a particularly effective catalyst for this transformation. The reaction proceeds via a nucleophilic addition mechanism where the terminal nitrogen of the carbohydrazide attacks the carbonyl carbon of an aromatic aldehyde. The Lewis acid, In(OTf)₃, activates the aldehyde, making it more electrophilic and promoting the addition.

Indium(III) salts are known to be highly effective catalysts in various organic transformations, including three-component coupling reactions of aldehydes, alkynes, and amines. nih.gov Their utility often stems from their ability to function efficiently without the need for co-catalysts or activators. nih.gov Furthermore, methods catalyzed by Indium(III) trifluoromethanesulfonate are noted for their compatibility with acid-sensitive protecting groups, making them valuable in multi-step synthetic sequences. organic-chemistry.org This catalytic system is operationally simple and provides good to excellent yields for the desired products. organic-chemistry.org

Table 2: Representative Yields for Indium(III)-Catalyzed Nucleophilic Addition

| Aldehyde Type | Product Type | Yield Range | Source |

|---|---|---|---|

| Aromatic Aldehydes | N'-Arylmethylene-5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | 63-81% |

Isotopic Labeling for Mechanistic and Structural Studies (e.g., ¹⁵N-labeling)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and unambiguously confirm molecular structures. acs.orgnih.gov The stable nitrogen isotope, ¹⁵N, is particularly valuable due to its low natural abundance and its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Incorporating a ¹⁵N label into a molecule provides a clear spectroscopic marker to track the fate of specific atoms through a reaction and to perform detailed structural analysis. nih.gov

In the context of oxazole derivatives, ¹⁵N-labeling has been successfully employed for definitive structural assignment. nih.gov For example, the synthesis of a methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate derivative using a ¹⁵N-labeled hydroxylamine hydrochloride allowed for unambiguous confirmation of the 1,2-oxazole ring structure. nih.gov The presence of the ¹⁵N atom in the oxazole ring was confirmed by observing specific coupling constants in both the ¹H and ¹³C NMR spectra. nih.gov These couplings, which are only present in the labeled compound, provide incontrovertible evidence of the connectivity between the nitrogen and adjacent carbon and hydrogen atoms. nih.gov This method is crucial for distinguishing between potential regioisomers that may form during synthesis. nih.gov

Table 3: NMR Coupling Constants for a ¹⁵N-Labeled 1,2-Oxazole Derivative

| Nuclei | Coupling Constant (J) | Value (Hz) | Significance | Source |

|---|---|---|---|---|

| ¹H-³ / ¹⁵N-² | ²J(H₃,N₂) | 14.36 | Confirms proximity of H-3 to N-2 | nih.gov |

| ¹³C-³ / ¹⁵N-² | ¹J(C₃,N₂) | 4.55 | Confirms direct bond between C-3 and N-2 | nih.gov |

| ¹³C-⁴ / ¹⁵N-² | ²J(C₄,N₂) | 1.30 | Confirms two-bond separation of C-4 and N-2 | nih.gov |

Spectroscopic and Structural Characterization of N,n Dimethyl 1,2 Oxazol 5 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.

¹H, ¹³C, and ¹⁵N NMR for Structural Assignment

One-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra are fundamental for the initial structural assignment of N,N-dimethyl-1,2-oxazol-5-amine analogs. ipb.ptnih.gov The chemical shifts, coupling constants, and signal intensities in these spectra provide a detailed picture of the molecular framework.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. The chemical shifts of the N,N-dimethyl protons and the protons on the oxazole (B20620) ring are characteristic and aid in confirming the presence of these functional groups.

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing nitrogen-containing compounds. youtube.comreddit.com Although the low natural abundance of ¹⁵N (0.37%) can make direct observation challenging, it provides valuable data on the electronic environment of the nitrogen atoms within the oxazole ring and the dimethylamino group. researchgate.netyoutube.com The chemical shifts can differentiate between the two nitrogen atoms in the molecule.

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 2.5 - 3.5 | Singlet | N(CH₃)₂ |

| ¹H | 5.0 - 6.5 | Singlet/Doublet | Oxazole Ring H |

| ¹³C | 30 - 45 | Quartet | N(CH₃)₂ |

| ¹³C | 80 - 100 | Doublet | Oxazole Ring C-H |

| ¹³C | 150 - 170 | Singlet | Oxazole Ring C=N |

| ¹⁵N | -300 to -200 | Singlet | N(CH₃)₂ |

| ¹⁵N | -150 to -50 | Singlet | Oxazole Ring N |

Note: The exact chemical shifts can vary depending on the specific analog and the solvent used.

2D NMR Techniques for Solution-Phase Structure and Conformation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the through-bond and through-space connectivities within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of protons within the oxazole ring and any attached alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon resonances based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). mdpi.comarxiv.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the dimethylamino group to the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, providing critical information about the solution-phase conformation and stereochemistry of the molecule. ipb.pt

Analysis of Rotational Conformers via NMR

The rotation around the C-N bond of the dimethylamino group can be restricted, leading to the existence of different rotational conformers. nih.gov Dynamic NMR spectroscopy is a key technique for studying these conformational changes. nih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the dimethylamino protons. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the two methyl groups may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. nih.gov The coalescence temperature can be used to calculate the energy barrier for this rotational process. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental formula of this compound and its analogs. bioanalysis-zone.commeasurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the mass with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comalgimed.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comalgimed.com The experimentally determined exact mass is compared with the calculated theoretical mass for the proposed molecular formula, and a close match provides strong evidence for the correct structure. nih.gov

Table 2: HRMS Data for a Hypothetical this compound Analog (C₅H₈N₂O)

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

| [M+H]⁺ | 113.0658 | 113.0655 | -2.65 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scispace.comnih.gov This technique is widely used for the identification and quantification of compounds in complex mixtures. japsonline.comjapsonline.com

In the context of this compound analogs, an LC-MS method would typically involve:

Chromatographic Separation: A suitable reversed-phase HPLC column (e.g., C18) is often used to separate the target analyte from impurities or other components in a sample. japsonline.comnih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of formic acid, is commonly employed. nih.govjapsonline.com

Mass Spectrometric Detection: After separation, the eluent is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive ion mode, and the mass-to-charge ratio of the resulting ions is measured. nih.gov This allows for the selective detection and identification of the this compound analog based on its specific retention time and mass spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of isoxazole (B147169) derivatives. These methods probe the vibrational and rotational states of molecules, providing a unique "fingerprint" for each compound researchgate.netresearchgate.net.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In the case of this compound and its analogs, IR spectra reveal characteristic bands for the isoxazole ring and the dimethylamino group.

The isoxazole ring itself presents a series of characteristic vibrations. For instance, the C=N stretching vibration in isoxazole derivatives is typically observed in the region of 1580–1610 cm⁻¹ researchgate.net. The N-O and C-O stretching vibrations of the isoxazole ring are also identifiable, though their positions can vary with substitution. Studies on various isoxazole derivatives have reported these bands at different frequencies, for example, a peak at 1153 cm⁻¹ for the N-O stretch and 1068 cm⁻¹ for the C-O stretch in one derivative ijcrt.org.

The presence of the N,N-dimethylamino group gives rise to specific absorptions. The C-N stretching vibration of an aromatic amine is typically found in the 1250-1350 cm⁻¹ range. The N–H stretching absorption, characteristic of primary and secondary amines (around 3300–3500 cm⁻¹), would be absent in this compound, confirming the tertiary nature of the amino group researchgate.net. The C-H stretching vibrations of the methyl groups will appear in the 2850–2960 cm⁻¹ region, which is typical for alkanes researchgate.net.

In the synthesis of various isoxazole derivatives, IR spectroscopy is routinely used to confirm the formation of the desired product. For example, the synthesis of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles was confirmed by the appearance of characteristic bands for the isoxazole ring and the disappearance of bands from the starting materials nih.gov.

Table 1: General IR Absorption Regions for this compound Analogs

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Isoxazole Ring | C=N Stretch | 1580 - 1610 |

| Isoxazole Ring | N-O Stretch | ~1150 |

| Isoxazole Ring | C-O Stretch | ~1070 |

| Dimethylamino Group | C-N Stretch | 1250 - 1350 |

| Methyl Groups | C-H Stretch | 2850 - 2960 |

| Aromatic Rings (if present) | C=C Stretch | 1450 - 1600 |

| Aromatic Rings (if present) | C-H Stretch | ~3030 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light sciarena.com. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability researchgate.netresearchgate.net. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes of a molecule.

For isoxazole analogs, Raman spectroscopy can provide detailed information about the vibrations of the heterocyclic ring and substituent groups. The symmetric vibrations of the isoxazole ring, for instance, are expected to give rise to strong Raman signals. Studies on related heterocyclic compounds, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, have demonstrated the utility of Raman spectroscopy in assigning C-N and other ring stretching vibrations researchgate.net.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis has been successfully applied to several analogs of this compound, providing valuable insights into their molecular structures. Although a crystal structure for this compound itself is not reported, the structures of closely related compounds reveal key structural features.

For example, the crystal structure of 3,4-Dimethyl-N-(2,4,5-trimethoxybenzylidene)-1,2-isoxazol-5-amine shows that the isoxazole ring is planar and that the aromatic rings attached to the azomethine double bond are in a trans configuration and approximately coplanar researchgate.net. Similarly, the structure of N-[(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine also confirms a planar 3,4-dimethyl-1,2-oxazol-5-amine moiety nih.gov.

These studies provide precise bond lengths and angles for the isoxazole ring system and its substituents, which are crucial for understanding the electronic and steric properties of these molecules. The data obtained from X-ray crystallography serves as a benchmark for computational studies and helps in the rational design of new derivatives researchgate.net.

Table 2: Crystallographic Data for an Analog of this compound

| Compound | 3,4-Dimethyl-N-(2,4,5-trimethoxybenzylidene)-1,2-isoxazol-5-amine |

| Chemical Formula | C₁₅H₁₈N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6502 (5) |

| b (Å) | 10.9012 (8) |

| c (Å) | 11.2582 (8) |

| α (°) | 63.463 (1) |

| β (°) | 83.078 (1) |

| γ (°) | 79.985 (1) |

| Volume (ų) | 718.20 (9) |

| Z | 2 |

| Reference | researchgate.net |

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. The analysis of molecular packing reveals these interactions, which are crucial for understanding the physical properties of the solid material and can influence its biological activity.

In the crystal structures of isoxazole derivatives, hydrogen bonds and π-stacking interactions are common. For instance, in the structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine , N—H⋯N and C—H⋯N hydrogen bonds connect the molecules, forming double layers. These layers are further linked by C—H⋯π interactions, creating a three-dimensional supramolecular architecture researchgate.net.

In another example, N-[(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine , the crystal packing shows that the anthracene (B1667546) ring planes are stacked in parallel sheets nih.gov. Such π···π stacking interactions are a significant force in the organization of aromatic and heteroaromatic systems. The study of these non-covalent interactions is essential for crystal engineering and the design of materials with specific properties.

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of isoxazole derivatives. They are routinely used to monitor the progress of reactions, assess the purity of the final products, and, where applicable, separate stereoisomers.

Thin-Layer Chromatography (TLC) is widely used for the rapid monitoring of chemical reactions and for preliminary purity checks of synthesized isoxazole derivatives nih.govmdpi.com. By selecting an appropriate solvent system (mobile phase) and a stationary phase (like silica (B1680970) gel), the components of a mixture can be separated based on their differential partitioning between the two phases researchgate.net. Visualization under UV light or with a staining agent allows for the identification of the product and any remaining starting materials or byproducts nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable isoxazole derivatives. GC separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification researchgate.netnih.gov. This technique is valuable for confirming the identity of synthesized compounds and for detecting impurities.

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis and purification of isoxazole derivatives, especially those that are not volatile or are thermally labile. While specific HPLC methods for this compound are not detailed in the provided context, the general applicability of HPLC to a wide range of organic compounds makes it a suitable method for its analysis. HPLC can also be used for stereochemical analysis by employing a chiral stationary phase to separate enantiomers or diastereomers.

The synthesis of various isoxazole derivatives often involves purification by column chromatography, which operates on the same principles as TLC but on a larger scale to isolate the desired compound in high purity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound and its analogs, HPLC methods are crucial for assessing purity, monitoring reaction progress, and for the challenging task of separating stereoisomers through chiral HPLC.

Detailed Research Findings

The chromatographic behavior of isoxazole derivatives is influenced by the nature and position of substituents on the heterocyclic ring. For simple, non-chiral separations of isoxazole analogs, reversed-phase (RP) HPLC is a common and effective method. For instance, the analysis of related compounds like 5-Amino-3-methylisoxazole can be achieved using a straightforward RP-HPLC method. sielc.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer (MS), as it is a volatile buffer. sielc.com

While specific HPLC data for this compound is not extensively documented in publicly available literature, data from closely related analogs such as 5-Amino-3,4-dimethylisoxazole (B17700) confirms the use of HPLC for purity assessment, with assays indicating purities of ≥98.5%. thermofisher.comthermofisher.com

The enantioselective separation of chiral amines and their derivatives, which would include chiral analogs of this compound, represents a more complex chromatographic challenge. Chiral HPLC is the predominant technique for this purpose, utilizing chiral stationary phases (CSPs) to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown great success in resolving a broad range of chiral compounds. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector. nih.gov

For the chiral separation of amine-containing compounds, derivatization with a chiral tagging agent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, the direct separation on a CSP is often preferred to avoid the extra reaction step and potential for kinetic resolution.

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions. For amine compounds, both normal-phase (using eluents like hexane (B92381) and ethanol (B145695) or isopropanol) and polar organic modes (using eluents like acetonitrile or methanol) can be effective. nih.gov The choice of mobile phase can significantly impact the retention and resolution of the enantiomers.

Table 1: HPLC Parameters for Analysis of Related Isoxazole Analogs

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |

| 5-Amino-3-methylisoxazole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | UV/MS | Not Specified | sielc.com |

| N-Nitroso dimethylamine (B145610) | ACE C18-AR (150 x 4.6 mm, 3 µm) | A: 0.1% Formic acid in WaterB: Methanol(Gradient) | 0.8 | LC-MS | Not Specified | japsonline.com |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid modified peptides | YMC-Pack RP C18 (250 x 4.6 mm, 5 µm) | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile/Water (4:1)(Gradient: 0-40% B in 30 min) | 1.0 | UV (210 nm) | Not Specified | nih.gov |

Table 2: Chiral HPLC Separation of Related Amine and Heterocyclic Compounds

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

| 18 Pyrazoline Derivatives | Lux cellulose-2 | Polar Organic Modes | Up to 18 | nih.gov |

| 18 Pyrazoline Derivatives | Lux amylose-2 | Normal Phase Mode | Up to 30 | nih.gov |

While the provided tables summarize HPLC and chiral HPLC conditions for related isoxazole and amine compounds, it is important to note that the optimal conditions for this compound and its specific analogs would require dedicated method development and validation. The data from these related compounds, however, provide a strong starting point for such investigations.

Mechanistic Investigations of Reactions Involving N,n Dimethyl 1,2 Oxazol 5 Amine

Reaction Pathway Analysis of Cycloaddition Processes (e.g., 1,3-dipolar cycloaddition)

The enamine functionality in N,N-dimethyl-1,2-oxazol-5-amine makes it a prime candidate for cycloaddition reactions, particularly 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. nih.gov Mechanistic studies, combining experimental evidence with theoretical calculations, have elucidated the pathways of these complex reactions.

(E)-β-isoxazol-5-yl enamines, such as this compound, react smoothly and regioselectively with nitrile oxides, generated in situ from hydroxamoyl chlorides. beilstein-journals.org These reactions typically proceed at room temperature without the need for a catalyst or base. beilstein-journals.org The process is classified as a concerted, inverse electron-demand 1,3-dipolar cycloaddition. beilstein-journals.org The regioselectivity is dictated by achieving optimal orbital overlap in the transition state, which favors the formation of the observed regioisomer. beilstein-journals.org

The stereochemical outcome of the cycloaddition is largely controlled by the geometry of the starting enamine. beilstein-journals.org The trans-isomer (E-isomer) of the enamine is generally more stable, and its reaction with nitrile oxides proceeds stereoselectively to yield trans-4,5-dihydroisoxazolines as isolable intermediates. beilstein-journals.org This stereoselectivity arises from the energetic preference for the transition state originating from the more stable E-enamine. beilstein-journals.org

While many 1,3-dipolar cycloadditions are considered concerted, some reactions involving enamines have been shown to proceed through a stepwise mechanism. nih.gov For instance, the reaction of enamines with diazoacetates is proposed to occur via a zwitterionic intermediate, a pathway with a lower activation energy than the corresponding concerted route. nih.gov This highlights that the specific reactants can dictate a shift from a concerted to a stepwise pathway. In the case of isoxazolyl enamines with nitrile oxides, however, the evidence points towards a concerted mechanism where the intermediate 4,5-dihydroisoxazolines can be isolated. beilstein-journals.org

An unconventional 1,4-cycloaddition pathway has also been observed for the reaction of 1,2,4,5-tetrazines with enamines, leading to 1,2,4-triazine (B1199460) derivatives. nih.gov This demonstrates the diverse cycloaddition reactivity of enamines, although the [3+2] cycloaddition remains the most common pathway for this compound with typical 1,3-dipoles. beilstein-journals.orgnih.gov

Catalytic Mechanisms in Synthetic Transformations (e.g., Indium(III) Trifluoromethanesulfonate (B1224126), Ru Nanoparticles, Silver Catalysis)

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Various catalysts have been employed in reactions that are mechanistically relevant to the synthesis and derivatization of this compound.

Indium(III) Trifluoromethanesulfonate (In(OTf)₃): Indium(III) triflate is a versatile Lewis acid catalyst known for its high activity and reusability. researchgate.netresearchgate.net In reactions like Friedel-Crafts sulfonylation, its catalytic action is proposed to involve a triflate/chloride exchange with the sulfonyl chloride, which generates a highly electrophilic sulfonic anhydride (B1165640) species (RSO₂OTf). researchgate.net This electrophile then readily reacts with aromatic substrates. researchgate.net In the context of reactions involving this compound, In(OTf)₃ would act as a potent Lewis acid, activating electrophiles and facilitating their reaction with the electron-rich enamine double bond or potentially coordinating with the oxazole (B20620) ring to promote ring-opening reactions.

Ruthenium (Ru) Nanoparticles: Carbon-supported ruthenium nanoparticles (Ru/C) have emerged as highly efficient heterogeneous catalysts for the N-methylation of amines, a key transformation for synthesizing N,N-dimethylated compounds. amazonaws.comnih.gov The selective N-dimethylation of primary amines using formaldehyde (B43269) as a C1 source is believed to proceed through a two-step N-methylation process. nih.govacs.orgresearchgate.net The proposed mechanism involves:

Initial reductive amination of formaldehyde with the primary amine to form a monomethylated amine intermediate.

A second reductive amination of formaldehyde with the secondary amine intermediate to yield the final N,N-dimethylated product. This process demonstrates high functional group tolerance and operational simplicity, making Ru/C a valuable catalyst for synthesizing compounds structurally related to this compound. amazonaws.comnih.govacs.org

Silver (Ag) Catalysis: Silver catalysts are widely used in a variety of organic transformations, including cyclization and atom-transfer reactions. acs.orgnih.gov In the synthesis of isoquinolones via oxazole ring opening, silver(I) salts like silver acetate (B1210297) (AgOAc) or AgSbF₆ catalyze the intramolecular cyclization of an o-alkynylphenyl oxazole. acs.orgacs.org The mechanism involves the silver(I) ion acting as a π-acid, coordinating to and activating the alkyne triple bond towards nucleophilic attack by the oxazole nitrogen. acs.orgacs.org This leads to a 6-endo-dig cyclization, forming a silver-vinyl intermediate while the oxazole ring is retained, before subsequent rearrangement and ring-opening. acs.org In other reactions, silver catalysis can proceed through the formation of distinct intermediates, such as silver acetylides in A³-coupling reactions or silver-carbene species in carbene transfer reactions. nih.govuchicago.edu

Table 1: Overview of Catalytic Mechanisms

| Catalyst System | General Role | Proposed Mechanistic Action | Relevant Transformation |

|---|---|---|---|

| Indium(III) Trifluoromethanesulfonate | Lewis Acid | Activates electrophiles via coordination or anion exchange (e.g., generating RSO₂OTf). researchgate.net | Friedel-Crafts reactions, Nitration. researchgate.net |

| Ru Nanoparticles (Ru/C) | Heterogeneous Catalyst | Facilitates sequential reductive aminations via a two-step N-methylation process. nih.govacs.org | N-dimethylation of amines. amazonaws.comnih.gov |

| Silver (Ag) Catalysis | Lewis Acid / Transition Metal | Activates alkynes for nucleophilic attack; forms silver-carbene or silver-nitrene intermediates. acs.orgnih.govuchicago.edu | Cycloisomerization, Aziridination, Carbene transfer. nih.govacs.orguchicago.edu |

Role of Intermediates and Transition States in Derivatization Reactions (e.g., β-enamino ketoester, imine, silver carbene species)

The reactivity of this compound is defined by the key intermediates and transition states formed during its derivatization.

β-Enamino Ketoester: β-Enamino esters and ketones are versatile synthetic intermediates that share the core structural motif of an enamine conjugated to a carbonyl group. researchgate.netnih.gov These compounds are readily synthesized by the condensation of β-keto esters with amines. organic-chemistry.org The enamine moiety in this compound, being vinylogous to an amide, exhibits similar reactivity patterns. researchgate.net In derivatization reactions, it can react with electrophiles at the α-carbon, with the stability of the resulting intermediate being crucial for the reaction outcome. The chemistry of β-enamino esters, which involves their use in the synthesis of various heterocyclic systems like pyridinones and pyrazolones, serves as a model for predicting the potential transformations of this compound upon reaction with suitable electrophiles and nucleophiles. nih.gov

Imine and Enamine Intermediates: Imines (C=N) and enamines (C=C-N) are key intermediates in carbonyl chemistry. youtube.com Enamines, like the title compound, are formed from the reaction of a ketone or aldehyde with a secondary amine. youtube.com The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate, and finally, acid-catalyzed dehydration to form the enamine. youtube.com Enamines are nucleophilic at the α-carbon and readily react with electrophiles. The reverse reaction, hydrolysis, proceeds through protonation of the α-carbon to form an iminium ion, which is then attacked by water to regenerate the carbonyl compound and the secondary amine. youtube.com This equilibrium is fundamental to the stability and reactivity of this compound in aqueous or acidic media.

Silver Carbene Species: In silver-catalyzed reactions involving diazo compounds, the formation of a silver-carbene (or carbenoid) intermediate is a key mechanistic step. uchicago.edu These reactions are often initiated by mixing a silver(I) salt with a diazo compound, such as ethyl diazoacetate (EDA). uchicago.edu The resulting silver-carbene complex is a reactive species capable of undergoing various transformations, including insertion into C-H or C-X bonds and cyclopropanation of olefins. uchicago.edu Silver N-heterocyclic carbene (Ag-NHC) complexes can also be pre-formed or generated in situ and act as catalysts. nih.govnih.gov In some cases, the carbene ligand itself can participate in the reaction, for example, by acting as a base to deprotonate a substrate. nih.gov The involvement of such intermediates allows for unique reactivity not accessible through other catalytic systems.

Stereochemical Control and Dynamic Kinetic Resolution Mechanisms

Achieving stereocontrol is a central goal in organic synthesis. For reactions involving this compound and its derivatives, stereochemistry can be influenced by substrate geometry and the application of advanced kinetic phenomena.

Stereochemical Control: The stereochemical outcome of reactions can often be directed by the inherent structure of the substrate or by forming a constrained cyclic transition state. In the 1,3-dipolar cycloaddition of (E)-β-isoxazol-5-yl enamines, the E-configuration of the double bond directly leads to the formation of a trans-substituted product, demonstrating excellent substrate-controlled stereoselectivity. beilstein-journals.org This control is attributed to the reaction proceeding through a transition state that minimizes steric interactions, which is derived from the more stable ground-state conformation of the enamine. beilstein-journals.org Similarly, in the halocyclization of unsaturated amine derivatives, the formation of heterocyclic intermediates proceeds with high stereocontrol, as the cyclic transition state adopts a configuration that minimizes substituent clashes, preferentially forming trans-products in five-membered rings and cis-products in six-membered rings. iupac.org

Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution is a powerful strategy for converting an entire racemic starting material into a single, enantiomerically pure product. princeton.edu This is achieved by combining a kinetic resolution (where one enantiomer reacts faster than the other) with a concurrent process that racemizes the starting material. princeton.eduprinceton.edu For a DKR to be effective, the rate of racemization (k_inv) must be comparable to or, ideally, faster than the rate of reaction of the fast-reacting enantiomer (k_fast). princeton.edu

Table 2: Conditions for Efficient Dynamic Kinetic Resolution

| Parameter | Description | Ideal Condition |

|---|---|---|

| Kinetic Resolution | The reaction must be stereoselective, favoring one enantiomer. | Irreversible reaction with high enantiomeric ratio (E = k_fast/k_slow > 20). princeton.edu |

| Racemization | The starting material must interconvert between enantiomers under the reaction conditions. | Rate of racemization should be at least equal to the rate of the fast reaction (k_inv ≥ k_fast). princeton.edu |

| Product Stability | The product must be configurationally stable. | No racemization of the product should occur. princeton.edu |

While specific examples of DKR involving this compound are not documented, the principle could be applied to a chiral derivative. For instance, an asymmetric catalytic reaction on a substrate that can undergo acid- or base-catalyzed racemization could potentially be developed into a DKR process, allowing for the stereoselective synthesis of a single enantiomer in high yield. princeton.edu

Exploration of Academic Applications and Biological Activities of N,n Dimethyl 1,2 Oxazol 5 Amine Derivatives Excluding Clinical Trials

Role as Chemical Building Blocks in Organic Synthesis

The chemical architecture of N,N-dimethyl-1,2-oxazol-5-amine, featuring a reactive dimethylamino group attached to an isoxazole (B147169) core, positions it as a valuable scaffold in the synthesis of more complex molecules. While specific literature directly employing this compound is nascent, the principles of organic synthesis suggest its utility in several areas.

Synthesis of Novel Heterocyclic Amino Acid Analogs

The amino group on the isoxazole ring serves as a key functional handle for the elaboration into novel heterocyclic amino acid analogs. Amino acids are the fundamental units of peptides and proteins, and synthetic analogs are crucial for developing new therapeutics and biochemical probes. The isoxazole moiety can act as a bioisostere for other aromatic or heterocyclic systems found in natural amino acids, potentially conferring unique conformational constraints or metabolic stability. The synthesis of such analogs could, in principle, start from a suitable amino-functionalized heterocycle, which is then elaborated using standard peptide synthesis or other organic chemistry methodologies. nih.gov The use of aminoazoles in the diversity-oriented synthesis of various heterocyclic systems highlights the potential of amine-bearing heterocycles in constructing complex molecular architectures. nih.gov

Precursors for the Generation of DNA-Encoded Chemical Libraries

DNA-encoded libraries (DELs) represent a powerful technology for the discovery of new drug leads, enabling the synthesis and screening of billions of compounds simultaneously. nih.govasinex.com The construction of these libraries relies on the use of chemical building blocks that can be efficiently coupled to a DNA tag. nih.gov Amine-functionalized molecules are frequently employed as starting points or diversification elements in DEL synthesis. nih.gov The this compound, with its reactive amino group, could theoretically be incorporated into a DEL synthesis workflow. This would involve the acylation of the amine with a variety of carboxylic acids or reaction with other electrophilic partners, with each unique building block being recorded by a specific DNA sequence. The resulting library of isoxazole-containing compounds could then be screened against biological targets to identify novel binders.

Components in the Preparation of Heterocyclic Peptides

Heterocyclic peptides, which incorporate non-proteinogenic heterocyclic moieties into their backbone or as side-chain modifications, are an important class of peptidomimetics with diverse biological activities. The solid-phase synthesis of peptides containing 1,3-azole cores, such as oxazoles, has been established as a viable method for creating these complex molecules. nih.gov The amino group of a compound like this compound could be utilized in solid-phase peptide synthesis (SPPS). It could be coupled to a growing peptide chain, or used as a scaffold to which amino acids or peptide fragments are attached, thereby generating novel peptide-heterocycle hybrids. This approach allows for the introduction of the isoxazole ring system into a peptide sequence, which can influence the peptide's conformation, stability, and biological activity. nih.gov

Immunomodulatory Research Applications (in vitro models)

Derivatives of the isoxazole core have demonstrated the ability to modulate immune responses in various in vitro experimental models. These studies, while not directly examining this compound, provide a strong rationale for investigating its derivatives for similar activities.

Inhibition of Phytohemagglutinin A (PHA)-induced Proliferation of Peripheral Blood Mononuclear Cells (PBMCs) and Lymphocytes

Phytohemagglutinin A (PHA) is a lectin that stimulates the proliferation of T-lymphocytes, a key event in the adaptive immune response. The ability of a compound to inhibit this proliferation is indicative of potential immunosuppressive activity. Research on pyrimidine (B1678525) and azolopyrimidine derivatives has shown that certain amino-substituted compounds can preserve the innate phagocytic activity of macrophages without causing the broad immunosuppression seen with drugs like dexamethasone. nih.gov While specific data on this compound is not available, the general class of amino-substituted heterocycles has shown promise in modulating lymphocyte activity.

To illustrate the potential of isoxazole derivatives in this area, the table below presents hypothetical data based on the activities of related compounds.

Table 1: Hypothetical Inhibition of PHA-induced Lymphocyte Proliferation by this compound Derivatives

| Compound | Concentration (µM) | Inhibition of Proliferation (%) |

|---|---|---|

| Derivative A | 1 | 15 |

| Derivative A | 10 | 45 |

| Derivative A | 100 | 85 |

| Derivative B | 1 | 20 |

| Derivative B | 10 | 55 |

| Derivative B | 100 | 92 |

| Dexamethasone (Control) | 1 | 95 |

Modulation of Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor α (TNFα) Production in Human Whole Blood Cell Cultures

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα). Excessive TNFα production is implicated in the pathology of numerous inflammatory diseases. Consequently, inhibitors of LPS-induced TNFα are of significant interest. Amino derivatives of various heterocyclic systems have been investigated for their ability to suppress LPS-induced inflammatory responses. nih.gov

The following interactive table provides a hypothetical representation of the dose-dependent inhibition of LPS-induced TNFα production by derivatives of this compound in human whole blood cell cultures, based on findings for related heterocyclic compounds.

Table 2: Hypothetical Inhibition of LPS-induced TNFα Production by this compound Derivatives

| Compound | Concentration (µM) | TNFα Inhibition (%) |

|---|---|---|

| Derivative C | 0.1 | 10 |

| Derivative C | 1 | 30 |

| Derivative C | 10 | 70 |

| Derivative D | 0.1 | 12 |

| Derivative D | 1 | 35 |

| Derivative D | 10 | 78 |

| Rolipram (Control) | 10 | 85 |

Induction of Proapoptotic Pathways in Jurkat Cells

Research into the anticancer potential of isoxazole derivatives has highlighted their ability to induce programmed cell death, or apoptosis, in cancer cell lines. While specific studies on this compound derivatives are limited, broader investigations into related isoxazole compounds provide insights into their potential mechanisms.

Studies on other isoxazole derivatives have demonstrated significant pro-apoptotic activities in various cancer cell lines, including human erythroleukemic K562 cells and glioblastoma cell lines. nih.govnih.gov These activities are often associated with the activation of caspases, a family of protease enzymes that are central to the apoptotic process. For instance, one study on a series of new isoxazole derivatives reported the inhibition of caspases 3, 8, and 9 in Jurkat cells, a cell line derived from a human T-cell leukemia. nih.gov The induction of apoptosis is a key strategy in cancer therapy, and the ability of isoxazole compounds to trigger this pathway in cancer cells is a promising area of investigation.

The Fas receptor (Fas) and nuclear factor-kappa B (NF-κB) are also critical components of apoptotic signaling. The Fas receptor is a death receptor that, upon activation, can initiate a caspase cascade. NF-κB, on the other hand, is a protein complex that can have both pro- and anti-apoptotic roles depending on the cellular context. While direct evidence linking this compound derivatives to the modulation of Fas and NF-κB in Jurkat cells is not yet available in the public domain, the established role of these pathways in apoptosis suggests they are important targets for future research on isoxazole-based anticancer agents.

Antimicrobial Research Applications (in vitro models)

The antimicrobial properties of isoxazole derivatives have been a subject of considerable research, with studies demonstrating activity against a spectrum of bacteria and fungi.

Antibacterial Activity Studies Against Gram-positive and Gram-negative Bacteria

A number of isoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govepa.gov For example, some newly synthesized isoxazoles have been screened against pathogens such as Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). researchgate.net While these studies provide a basis for the antibacterial potential of the isoxazole scaffold, specific data on the activity of this compound derivatives is not extensively documented. One study described the synthesis of N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine, a derivative of a related compound, but focused on its crystal structure rather than its biological activity. nih.govresearchgate.net

Antifungal Activity Studies

In addition to antibacterial activity, isoxazole derivatives have also been investigated for their potential as antifungal agents. researchgate.net Studies have reported the screening of new isoxazole compounds against various fungal species. However, specific antifungal activity data for this compound derivatives remains an area for further exploration.

Mechanistic Insights into Antimicrobial Action (e.g., Dihydropteroate Synthetase Inhibition)

One of the proposed mechanisms for the antimicrobial action of certain heterocyclic compounds is the inhibition of essential microbial enzymes. Dihydropteroate synthetase (DHPS) is a key enzyme in the bacterial folate synthesis pathway, making it an attractive target for antimicrobial drugs. wikipedia.org Sulfonamides, for instance, act as competitive inhibitors of DHPS. While isoxazole derivatives have been explored for a variety of biological activities, their specific role as inhibitors of DHPS is not as well-established as that of sulfonamides. Further research is needed to determine if this compound derivatives exert their potential antimicrobial effects through the inhibition of this or other crucial bacterial enzymes.

Antiviral Research Applications (in vitro models)

The antiviral potential of isoxazole derivatives is another active area of academic inquiry, with studies exploring their efficacy against various viruses.

Inhibition of Human Herpes Virus Type-1 (HHV-1) Replication

Research has been conducted on the antiviral activity of various heterocyclic compounds, including pyrazole (B372694) and isoxazole derivatives, against Human Herpes Virus Type-1 (HHV-1). epa.govresearchgate.net One study reported that certain newly synthesized compounds containing a pyrazole or isoxazole nucleus reduced the number of viral plaques of HHV-1. epa.govresearchgate.net While these findings are encouraging for the broader class of isoxazole compounds, specific data on the inhibitory effects of this compound derivatives on HHV-1 replication are not currently available. The development of novel antiviral agents is of significant importance, and the isoxazole scaffold may offer a promising starting point for the design of new anti-herpesvirus compounds.

Anticancer Research Applications (in vitro cytotoxicity)

Derivatives of this compound, which belong to the broader class of isoxazoles, have been a significant focus of anticancer research due to their wide spectrum of biological activities. nih.govnih.govnih.govespublisher.comnih.gov These compounds serve as versatile scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov

Inhibition of Selected Tumor Cell Lines